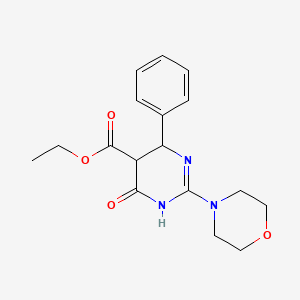![molecular formula C23H22BrNO2 B4233077 N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide](/img/structure/B4233077.png)
N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide
Übersicht
Beschreibung
N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide, also known as BPN14770, is a small molecule drug that has been studied for its potential use in treating neurodegenerative diseases. It is a promising candidate due to its ability to improve cognitive function and memory in preclinical models without causing adverse side effects.
Wirkmechanismus
N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide works by inhibiting the enzyme phosphodiesterase-4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4D, N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide increases cAMP levels, which in turn activates the protein kinase A (PKA) signaling pathway. This pathway is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase cAMP levels in the brain, which activates the PKA signaling pathway. This pathway is involved in the regulation of synaptic plasticity and memory formation. N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide has also been shown to reduce inflammation and oxidative stress in the brain, which are both associated with neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide is that it has been shown to improve cognitive function and memory in preclinical models without causing adverse side effects. This makes it a promising candidate for further study and potential use in treating neurodegenerative diseases. One limitation of lab experiments with N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the brain.
Zukünftige Richtungen
There are several future directions for research on N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide. One direction is to further study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other neurological conditions such as schizophrenia and depression. Additionally, further research is needed to understand the long-term effects of N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide and its potential for use in human clinical trials.
Conclusion:
In conclusion, N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide is a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It works by inhibiting the enzyme PDE4D, which increases cAMP levels and activates the PKA signaling pathway. N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide has been shown to improve cognitive function and memory in preclinical models without causing adverse side effects. Further research is needed to understand its potential for use in human clinical trials and its long-term effects.
Wissenschaftliche Forschungsanwendungen
N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide has been studied extensively for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In preclinical studies, N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide has been shown to improve cognitive function and memory in animal models of these diseases. It has also been shown to reduce inflammation and oxidative stress in the brain, which are both associated with neurodegeneration.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)-phenylmethyl]-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrNO2/c1-2-21(27-18-13-7-4-8-14-18)23(26)25-22(17-11-5-3-6-12-17)19-15-9-10-16-20(19)24/h3-16,21-22H,2H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZTUGPJCAOSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2Br)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B4233005.png)
![{[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4233006.png)
![N-[2-(1,3-thiazol-4-yl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4233018.png)
![2-(4-chlorophenoxy)-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B4233024.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4233027.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide](/img/structure/B4233031.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4233039.png)
amino]-4-methoxybenzenesulfonamide](/img/structure/B4233041.png)

![1-(4-hydroxy-3-methoxy-2-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4233053.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3-chloro-2-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4233058.png)
![ethyl 6-({[2-(4-chlorophenyl)ethyl]amino}methyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4233065.png)
![4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B4233070.png)
